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Compound of Interest

Compound Name: 3,4-Dibromofuran-2(5H)-one

Cat. No.: B119096 Get Quote

An In-depth Technical Guide to 3,4-
dibromofuran-2(5H)-one
For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Chemical Structure
The compound requested, with the common name 3,4-dibromo-2,5-dihydrofuran-2-one, is a

halogenated derivative of a butenolide. Its systematic International Union of Pure and Applied

Chemistry (IUPAC) name is 3,4-dibromofuran-2(5H)-one. This nomenclature specifies a five-

membered furanone ring with a carbonyl group at position 2 and a double bond within the ring,

with bromine atoms substituted at positions 3 and 4.[1] It belongs to the class of gem-

dihalofuranones.[1]

The molecule is a versatile synthetic intermediate, valued for the reactivity conferred by the two

bromine atoms on the electron-deficient furanone core.[1]
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Caption: Chemical structure of 3,4-dibromofuran-2(5H)-one.

Physicochemical and Spectroscopic Data
Comprehensive, experimentally-derived spectroscopic data for 3,4-dibromofuran-2(5H)-one is

not readily available in the reviewed literature. The following table summarizes its key

physicochemical properties.

Property Value Reference(s)

CAS Number 149418-41-7 [2]

Molecular Formula C₄H₂Br₂O₂ [1]

Molecular Weight 241.87 g/mol [2]

Appearance White crystalline solid [3]

Purity ≥95% (typical commercial) [2]

Synthesis and Experimental Protocols
3,4-dibromofuran-2(5H)-one is commonly synthesized via the reduction of its precursor,

mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one). While specific, detailed protocols
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are proprietary or embedded within broader research not publicly available, a general

procedure for this type of transformation is outlined below.

General Experimental Protocol: Reduction of
Mucobromic Acid
This protocol is a representative procedure for the sodium borohydride reduction of a cyclic

hemiacetal to a lactone. Researchers should optimize conditions for specific scales and

equipment.

Dissolution: Dissolve mucobromic acid (1.0 equivalent) in a suitable alcoholic solvent, such

as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the

solution to 0 °C using an ice bath.

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 1.0 to 1.5 equivalents)

portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should

be controlled to manage any effervescence.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room

temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until

the starting material is consumed (typically 1-3 hours).

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously

quench the excess sodium borohydride by the slow, dropwise addition of dilute aqueous acid

(e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas

evolution ceases.

Extraction: Remove the organic solvent under reduced pressure. Partition the remaining

aqueous residue between water and a suitable organic solvent, such as ethyl acetate or

dichloromethane. Extract the aqueous layer 2-3 times with the organic solvent.

Washing and Drying: Combine the organic extracts and wash sequentially with water and

brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system

(e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3,4-dibromofuran-2(5H)-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b119096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mucobromic Acid
(in Methanol at 0°C)

Add NaBH₄

(1.0-1.5 eq.)

Stir at RT
(Monitor by TLC)

Quench with aq. HCl
(at 0°C)

Extraction with
Ethyl Acetate

Purification
(Recrystallization)

3,4-dibromofuran-2(5H)-one

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3,4-dibromofuran-2(5H)-one.

Applications in Research and Drug Development
3,4-dibromofuran-2(5H)-one is a valuable building block in synthetic organic chemistry and

medicinal chemistry due to its high reactivity at multiple sites.
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Synthetic Intermediate: The two bromine atoms serve as excellent leaving groups in metal-

catalyzed cross-coupling reactions. It is a versatile electrophile in Suzuki, Sonogashira, and

Stille couplings, enabling the synthesis of complex 3,4-disubstituted furanone derivatives.[1]

This allows for the construction of diverse molecular scaffolds for drug discovery programs.

Bioactivity of Derivatives: While the direct biological activity of the title compound is not

extensively detailed, its derivatives are subjects of significant research. They have been

explored for a range of therapeutic effects, including:

Anticancer Properties: Derivatives have been studied for their ability to modulate cellular

energy metabolism and induce apoptosis (programmed cell death) in cancer cells,

particularly under nutrient-deprived conditions.[1]

AMPK Activation: Certain derivatives show promise as activators of adenosine

monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy

homeostasis.[1] Activating AMPK is a therapeutic strategy for metabolic disorders like type

2 diabetes.

Anti-inflammatory Activity: Some research suggests that the core structure possesses anti-

inflammatory properties, though mechanisms require further elucidation.[1]

Potential Signaling Pathways and Mechanism of
Action
The precise signaling pathways modulated by 3,4-dibromofuran-2(5H)-one have not been

fully characterized. However, based on studies of related furanone derivatives and butenolides,

several potential mechanisms of action can be proposed, particularly regarding its anticancer

effects. One prominent pathway involves the induction of apoptosis.

A generalized potential pathway involves the generation of Reactive Oxygen Species (ROS),

which in turn activates stress-related signaling cascades like the MAPK (Mitogen-Activated

Protein Kinase) pathway, ultimately leading to the activation of caspases and execution of

apoptosis.
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Caption: A potential ROS-mediated apoptosis pathway for furanone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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